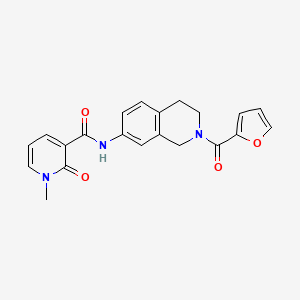

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-23-9-2-4-17(20(23)26)19(25)22-16-7-6-14-8-10-24(13-15(14)12-16)21(27)18-5-3-11-28-18/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKRWMOOYANGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

References:

- Li, H., Yu, J., Yu, G., Cheng, S., Wu, H., Wei, J., … Xu, B. (2024). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity, 267

- Banerjee, R. (2014). Medicinal significance of furan derivatives: A review

- Synthesis and Some Properties of 2-(Furan-2-yl) [1,3]thiazolo[4,5-b]pyridines. (2021). Russian Journal of Organic Chemistry, 57(12), 2067–2070

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features a complex structure combining a furan ring, tetrahydroisoquinoline moiety, and dihydropyridine framework. This unique combination is believed to contribute to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to the presence of functional groups that can engage in π-π stacking and hydrogen bonding with enzyme active sites.

- Receptor Binding : Its structural similarity to known biologically active molecules suggests potential interactions with receptors involved in various signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. The structural components may enhance interaction with bacterial cell membranes or inhibit key metabolic pathways.

- Cytotoxicity : Some studies have evaluated the cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells has been noted, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Given the structural characteristics reminiscent of neuroactive compounds, there is potential for neuroprotective applications. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

A review of relevant literature reveals various studies focusing on the biological activities of related compounds:

Q & A

Basic: What are the key synthetic pathways and optimization strategies for synthesizing this compound?

Answer:

The synthesis involves a multi-step process:

- Step 1: Coupling of tetrahydroisoquinoline with furan-2-carbonyl via amide bond formation, typically using coupling agents (e.g., EDC/HOBt) in solvents like dichloromethane .

- Step 2: Introduction of the 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety via nucleophilic substitution or condensation reactions.

- Optimization: Critical parameters include solvent choice (e.g., dichloromethane or pyridine), reaction temperature (reflux conditions), and stoichiometric ratios of reagents . Purity is enhanced via recrystallization (e.g., methanol) .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing its structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm connectivity of the tetrahydroisoquinoline, furan, and pyridine moieties .

- Infrared (IR) Spectroscopy: Validate carbonyl (C=O) and amide (N–H) functional groups .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% threshold recommended for biological assays) .

Advanced: How can computational modeling predict its bioactivity and guide target identification?

Answer:

- Molecular Docking: Use tools like AutoDock Vina to simulate interactions with potential targets (e.g., kinases or GPCRs) based on the tetrahydroisoquinoline scaffold’s known affinity for these receptors .

- QSAR Studies: Leverage PubChem-derived descriptors (e.g., logP, polar surface area) to correlate structural features with observed activity .

- ADMET Prediction: Software like SwissADME evaluates bioavailability and toxicity risks .

Advanced: How to resolve contradictions in enzyme inhibition data across different assay conditions?

Answer:

- Orthogonal Assays: Compare results from fluorometric vs. colorimetric assays to rule out interference from the compound’s autofluorescence .

- Buffer Optimization: Test varying pH and ionic strength to identify conditions that stabilize the enzyme-compound interaction .

- Control Experiments: Include structurally related analogs (e.g., from ) to isolate the impact of specific substituents .

Advanced: What crystallographic strategies are employed to determine its solid-state conformation?

Answer:

- X-ray Diffraction: Single-crystal analysis (as in ) reveals hydrogen-bonding networks (e.g., N–H⋯O interactions) and planar conformations critical for π-π stacking .

- Refinement: Use SHELXL for H-atom placement and thermal parameter adjustments, ensuring accuracy in dihedral angle measurements (e.g., <10° deviation between aromatic rings) .

Advanced: How to design analogs to improve pharmacokinetic properties while retaining activity?

Answer:

- Bioisosteric Replacement: Substitute the furan ring with thiophene () or pyridine to enhance metabolic stability .

- Alkyl Chain Modulation: Introduce methyl or ethyl groups on the pyridine ring to optimize logP and solubility .

- In Silico Screening: Prioritize analogs with reduced CYP3A4 inhibition using docking simulations .

Basic: What in vitro models are suitable for assessing its bioavailability and membrane permeability?

Answer:

- Caco-2 Cell Monolayers: Measure apical-to-basolateral transport to predict intestinal absorption .

- PAMPA Assay: Evaluate passive diffusion across artificial membranes, correlating results with calculated logD values .

Advanced: How to evaluate its stability under physiological conditions (pH, temperature)?

Answer:

- Forced Degradation Studies: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C to guide storage conditions .

Advanced: How can QSAR models optimize its biological activity against specific targets?

Answer:

- Descriptor Selection: Use topological polar surface area (TPSA) and molecular weight to predict blood-brain barrier penetration .

- Training Sets: Include data from structurally related compounds (e.g., sulfonamide derivatives in ) to refine predictive accuracy .

Advanced: How to validate target engagement in cellular assays with high background noise?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.